1-Chloro-1-(2-(difluoromethoxy)-4-ethoxyphenyl)propan-2-one
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Overview
Description
1-Chloro-1-(2-(difluoromethoxy)-4-ethoxyphenyl)propan-2-one is a synthetic organic compound characterized by the presence of a chloro group, difluoromethoxy group, and ethoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(2-(difluoromethoxy)-4-ethoxyphenyl)propan-2-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-(difluoromethoxy)-4-ethoxybenzaldehyde with chloroacetone in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(2-(difluoromethoxy)-4-ethoxyphenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
1-Chloro-1-(2-(difluoromethoxy)-4-ethoxyphenyl)propan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(2-(difluoromethoxy)-4-ethoxyphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-1-(2-(difluoromethoxy)-6-hydroxyphenyl)propan-2-one
- 1-Chloro-1-(2-(difluoromethoxy)-5-(difluoromethyl)phenyl)propan-2-one
- 1-Chloro-1-(2-(difluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one
Uniqueness
1-Chloro-1-(2-(difluoromethoxy)-4-ethoxyphenyl)propan-2-one is unique due to the presence of both difluoromethoxy and ethoxy groups on the phenyl ring. This specific substitution pattern can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C12H13ClF2O3 |
---|---|
Molecular Weight |
278.68 g/mol |
IUPAC Name |
1-chloro-1-[2-(difluoromethoxy)-4-ethoxyphenyl]propan-2-one |
InChI |
InChI=1S/C12H13ClF2O3/c1-3-17-8-4-5-9(11(13)7(2)16)10(6-8)18-12(14)15/h4-6,11-12H,3H2,1-2H3 |
InChI Key |
FPLGWKJVEYPMSE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(C(=O)C)Cl)OC(F)F |
Origin of Product |
United States |
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